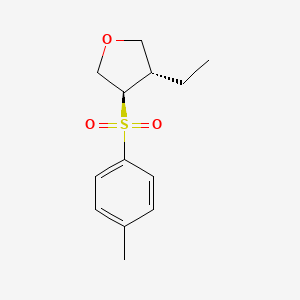![molecular formula C64H90O10 B15210431 Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate CAS No. 765954-17-4](/img/structure/B15210431.png)
Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is a complex organic compound with the molecular formula C64H90O10. It is known for its unique structural properties, which include long alkyl chains and ester linkages. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate typically involves esterification reactions. One common method includes the reaction of hexadecyloxybenzoic acid with adipoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled temperature conditions are crucial to achieving high efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or acids.
Aplicaciones Científicas De Investigación
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through ester linkages and long alkyl chains. These interactions can affect the physical and chemical properties of the compound, leading to various biological and chemical effects. The pathways involved may include ester hydrolysis and subsequent interactions with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Decanoyloxy)benzoic acid
- 4-((4-(Hexyloxy)benzoyl)oxy)benzoic acid
- 4-(Dodecanoyloxy)benzoic acid
- 4-(Nonanoyloxy)benzoic acid
Uniqueness
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate is unique due to its long hexadecyloxy chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific hydrophobic interactions and structural stability.
Propiedades
Número CAS |
765954-17-4 |
|---|---|
Fórmula molecular |
C64H90O10 |
Peso molecular |
1019.4 g/mol |
Nombre IUPAC |
bis[4-(4-hexadecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C64H90O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-51-69-55-39-35-53(36-40-55)63(67)73-59-47-43-57(44-48-59)71-61(65)33-29-30-34-62(66)72-58-45-49-60(50-46-58)74-64(68)54-37-41-56(42-38-54)70-52-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-50H,3-34,51-52H2,1-2H3 |
Clave InChI |
KVRLEEWDEGSHKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


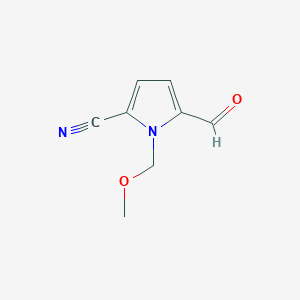
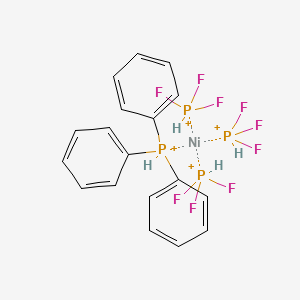
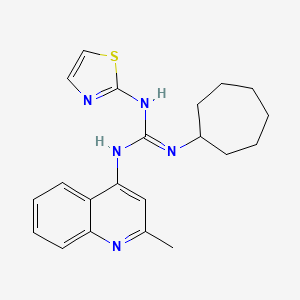

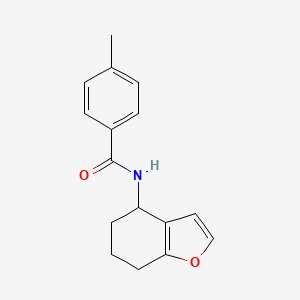


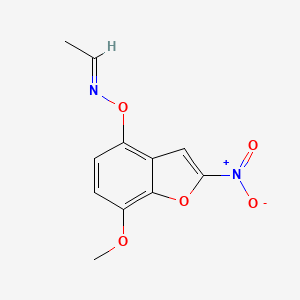
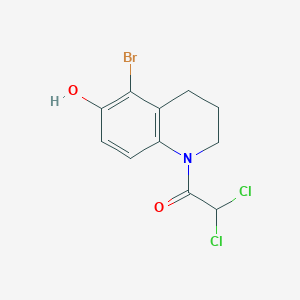
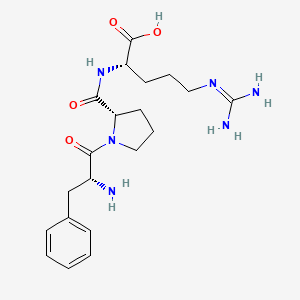
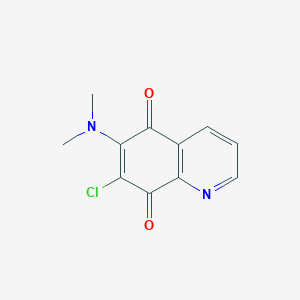
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine](/img/structure/B15210454.png)
